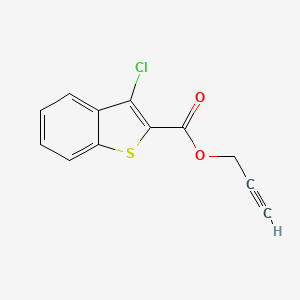

Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate

Description

Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Properties

IUPAC Name |

prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO2S/c1-2-7-15-12(14)11-10(13)8-5-3-4-6-9(8)16-11/h1,3-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMWRHARBPLZRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)C1=C(C2=CC=CC=C2S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate typically involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with propargyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and typically requires refluxing in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophene derivatives .

Scientific Research Applications

Chemistry

In the field of organic synthesis, Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate serves as a versatile building block for creating more complex molecules. Its unique structure allows for further functionalization, making it suitable for developing novel compounds with specific properties.

Biology

Research has indicated that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties. Studies are ongoing to evaluate its effectiveness against various cancer cell lines and its mechanism of action in inhibiting cellular processes such as apoptosis and proliferation .

Medicine

This compound is being investigated as a pharmaceutical intermediate in drug development. Its ability to interact with specific molecular targets suggests it could lead to the development of new therapeutic agents for treating diseases, particularly cancers.

Industry

This compound is also utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it a candidate for applications in optoelectronics and materials science.

Anticancer Activity

A study evaluated the anticancer activity of this compound against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The compound demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against these cell lines .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with key proteins involved in cancer pathways, supporting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with kinases or other signaling proteins, modulating cellular processes such as apoptosis or proliferation .

Comparison with Similar Compounds

Similar Compounds

3-Chloro-1-benzothiophene-2-carboxylic acid: A precursor in the synthesis of Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate.

Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxamide: A structurally similar compound with potential biological activities.

3-Chloro-1-benzothiophene-2-carboxylate derivatives: Various derivatives with different substituents on the benzothiophene ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propargyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

The synthesis of this compound typically involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with propargyl alcohol. This reaction is facilitated by dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Synthetic Route Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 3-Chloro-1-benzothiophene-2-carboxylic acid + Propargyl alcohol | Reflux in dichloromethane | High |

| 2 | Purification via recrystallization or chromatography | - | High purity |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been studied for its anticancer properties. It appears to function by inhibiting specific signaling pathways involved in cell proliferation and survival. For instance, preliminary studies indicate that it may interact with kinases or other signaling proteins, modulating processes such as apoptosis .

Case Study: In Vivo Efficacy

In a recent study, a derivative of this compound was tested in xenograft models. The results demonstrated significant tumor growth inhibition compared to control groups, highlighting its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or receptors critical to cancer cell survival and proliferation. The exact mechanisms are still under investigation, but they likely involve modulation of apoptotic pathways and interference with cellular signaling networks .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-Chloro-1-benzothiophene-2-carboxylic acid | Precursor | Limited |

| Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxamide | Amide derivative | Moderate |

| Other derivatives | Varies | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.